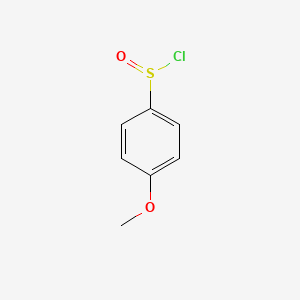

Benzenesulfinyl chloride, 4-methoxy-

Description

Overview of Arenesulfonyl Chlorides in Organic Synthesis

Arenesulfonyl chlorides are a class of organic compounds that serve as important intermediates in organic and medicinal synthesis. magtech.com.cn They are widely used as activating agents to convert alcohols into other functional groups or to synthesize new organic compounds through reactions with amines. google.com Their utility stems from their high reactivity, which allows them to act as sources for various functional groups in chemical reactions. magtech.com.cn

The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively. Sulfonamides, in particular, are a crucial class of compounds known for their antibacterial properties. rsc.org The stability of the sulfonamide group under basic aqueous conditions, compared to carboxamides, makes it a valuable functional group in medicinal chemistry. rsc.org The synthesis of arenesulfonyl chlorides can be achieved through various methods, including the reaction of arenes with chlorosulfonic acid, or from aryldiazonium salts. acs.org

Significance of the 4-Methoxy Substituent in Chemical Reactivity and Applications

The presence of a 4-methoxy (-OCH3) group on the benzene (B151609) ring of benzenesulfonyl chloride significantly influences the compound's reactivity and applications. The methoxy (B1213986) group is an electron-donating group, which affects the electrophilicity of the sulfonyl chloride. This electronic effect can enhance the reactivity of the molecule in certain nucleophilic substitution reactions compared to unsubstituted benzenesulfonyl chloride.

Kinetic studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that electron-donating substituents, like the methoxy group, tend to slow down the rate of substitution, while electron-withdrawing groups increase the rate. nih.gov However, the 4-methoxy group's influence is not solely based on reactivity. It also imparts specific properties to the resulting derivatives. For instance, in medicinal chemistry, the methoxy group can alter the solubility, binding affinity, and metabolic stability of a drug molecule. 4-Methoxybenzenesulfonyl chloride is specifically used as a protecting group for various nitrogen functions and is a versatile sulfonating agent for preparing sulfonamides. chemicalbook.com

When compared to other substituted benzenesulfonyl chlorides, the 4-methoxy variant has distinct characteristics:

Benzenesulfonyl chloride : Lacks the methoxy group, making it less reactive in certain reactions.

4-Fluorobenzenesulfonyl chloride : The fluorine atom's electron-withdrawing nature influences reactivity and selectivity differently than the electron-donating methoxy group.

4-Methylbenzenesulfonyl chloride (Tosyl chloride) : The methyl group is also electron-donating but has a weaker effect than the methoxy group, leading to different reactivity and solubility profiles.

Table 1: Physical and Chemical Properties of 4-Methoxybenzenesulfonyl Chloride

| Property | Value |

| CAS Number | 98-68-0 |

| Molecular Formula | C7H7ClO3S |

| Molecular Weight | 206.65 g/mol |

| Appearance | White to beige crystalline solid chemicalbook.comthermofisher.com |

| Melting Point | 39-42 °C chemicalbook.com |

| Boiling Point | 173 °C at 14 mmHg chemicalbook.com |

| IUPAC Name | 4-methoxybenzenesulfonyl chloride nih.gov |

Research Landscape and Foundational Studies on the Compound

Research on 4-methoxybenzenesulfonyl chloride has established it as a key building block in organic chemistry. Foundational studies have focused on its synthesis and reactivity. A common and high-yield method for its preparation is the chlorosulfonation of anisole (B1667542) (methoxybenzene) using chlorosulfonic acid. Another documented synthesis involves reacting anisole with sulfuric acid and phosphorus oxychloride. prepchem.comgoogle.com

The compound's primary application is in the synthesis of sulfonamides. This is achieved by reacting 4-methoxybenzenesulfonyl chloride with amines in the presence of a base. It is also used to prepare sulfonate esters from alcohols under basic conditions. Due to its reactive nature, it hydrolyzes in the presence of water to form 4-methoxybenzenesulfonic acid and hydrochloric acid. Its role extends to being an important intermediate in the synthesis of pharmaceuticals, particularly anti-HIV agents. chemicalbook.com

Table 2: Comparison of Synthesis Methods for 4-Methoxybenzenesulfonyl Chloride

| Method | Reagents | Typical Yield | Notes |

| Chlorosulfonation | Anisole, Chlorosulfonic acid | High | A common and direct method. |

| Sulfonation-Chlorination | Anisole, Sulfuric acid, Phosphorus oxychloride | 94% | One-pot method suitable for large batches. prepchem.com |

| Diazonium Salt Route | 4-Methoxyaniline, NaNO2/HCl, SO2, CuCl2 | ~60% | Prone to side reactions, limiting yield. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31401-23-7 |

|---|---|

Molecular Formula |

C7H7ClO2S |

Molecular Weight |

190.65 g/mol |

IUPAC Name |

4-methoxybenzenesulfinyl chloride |

InChI |

InChI=1S/C7H7ClO2S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |

InChI Key |

SBNLNEFIIWJDLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybenzenesulfonyl Chloride and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to produce 4-methoxybenzenesulfonyl chloride in a single procedural pot from a readily available aromatic precursor, primarily anisole (B1667542) (methoxybenzene). These methods are often favored for their efficiency and industrial scalability.

Sulfonation and Subsequent Chlorination of Aromatic Precursors

A well-established, albeit less direct, route involves a two-step sequence: the sulfonation of an aromatic precursor followed by the chlorination of the resulting sulfonic acid intermediate.

This method begins with the electrophilic aromatic substitution of anisole using a sulfonating agent to form 4-methoxybenzenesulfonic acid. The electron-donating methoxy (B1213986) group strongly directs the substitution to the para position. The intermediate sulfonic acid is then converted to the target sulfonyl chloride using a chlorinating agent. While this approach allows for the isolation and purification of the sulfonic acid intermediate, one-pot procedures are generally more common for this specific compound .

Upon completion, the reaction mixture is carefully quenched on ice, leading to the precipitation of the crude 4-methoxybenzenesulfonyl chloride. The solid product is then isolated by filtration, washed with cold water to remove residual acids, and dried prepchem.com. This optimized process can afford the product in high yields, reportedly around 94% .

Table 1: Key Parameters for One-Pot Sulfonation-Chlorination

| Parameter | Value | Impact on Yield/Purity | Source |

| Temperature | 60–90°C | Higher temperatures help drive the reaction to completion and can reduce byproducts. | |

| H₂SO₄:POCl₃ Ratio | ~1:1 | A slight excess of POCl₃ ensures the complete chlorination of the sulfonic acid intermediate. | |

| Reaction Time | >27 hours | Prolonged heating is necessary to minimize unreacted starting materials and intermediates. | |

| Quenching Method | Ice-water slurry | Rapidly cools the mixture and precipitates the product while preventing decomposition of the sulfonyl chloride. | prepchem.com |

In the context of the two-step synthesis, the primary sulfonylating agent is concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum). For the subsequent conversion of the isolated 4-methoxybenzenesulfonic acid to the sulfonyl chloride, common chlorinating agents include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) . In the more direct, one-pot variation, these reagents are used concurrently prepchem.com.

It is important to distinguish these from reagents used in direct chlorosulfonation. Agents like chlorosulfonic acid and sulfuryl chloride introduce the -SO₂Cl group in a single electrophilic aromatic substitution step, which is discussed in the following section.

Chlorosulfonation of Substituted Aromatic Systems

The most direct and widely used laboratory-scale method for synthesizing 4-methoxybenzenesulfonyl chloride is the direct chlorosulfonation of anisole. This reaction involves treating the aromatic precursor with an excess of chlorosulfonic acid (ClSO₃H) researchgate.net.

The reaction is highly efficient due to the activating nature of the methoxy group on the aromatic ring. Typically, anisole is added dropwise to the chlorosulfonic acid at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction. The mixture is then allowed to stir, sometimes with gentle heating (e.g., 70-80°C), to ensure the reaction goes to completion researchgate.net. The process concludes with the cautious pouring of the reaction mixture into a slurry of ice and water, which precipitates the product researchgate.net.

The chlorosulfonation of anisole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy group (–OCH₃) is a powerful activating group that donates electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and susceptible to electrophilic attack askfilo.com.

Generation of the Electrophile : In chlorosulfonic acid, an equilibrium exists that generates the highly electrophilic species, SO₂Cl⁺ stackexchange.com.

Electrophilic Attack : The electron-rich π system of the anisole ring attacks the SO₂Cl⁺ electrophile. The –OCH₃ group directs this attack preferentially to the ortho and para positions. Due to steric hindrance from the methoxy group, the para-substituted product is predominantly formed askfilo.com. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.comlibretexts.org.

Deprotonation : A weak base, such as the chlorosulfate (B8482658) anion (ClSO₃⁻) present in the reaction medium, removes a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This step restores the aromaticity of the ring, yielding the final product, 4-methoxybenzenesulfonyl chloride libretexts.org.

Derivative Synthesis Utilizing 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is a valuable intermediate primarily used for the synthesis of sulfonamides, sulfonate esters, and other related sulfur-containing compounds. The most common application is in the preparation of sulfonamides through its reaction with primary or secondary amines cbijournal.comresearchgate.net.

In a typical procedure, the sulfonyl chloride is reacted with an amine in an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) . A base, commonly triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct researchgate.net. The reaction proceeds via nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amine.

Table 2: General Conditions for Sulfonamide Synthesis

| Component | Example | Purpose | Source |

| Substrate | 4-Methoxybenzenesulfonyl Chloride | Electrophilic sulfur source | cbijournal.com |

| Nucleophile | Primary or Secondary Amines (e.g., Piperidine (B6355638), Aniline) | Forms the N-S bond | cbijournal.com |

| Base | Triethylamine, Pyridine | HCl scavenger | researchgate.net |

| Solvent | Dichloromethane, THF, Acetone | Reaction medium | |

| Temperature | Room Temperature | Mild conditions are often sufficient. |

Formation of Sulfonamide Compounds via Condensation Reactions

The synthesis of sulfonamides represents a cornerstone of medicinal and organic chemistry, with 4-methoxybenzenesulfonyl chloride serving as a key electrophilic precursor. The fundamental reaction involves the nucleophilic attack of an amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Reactions with Primary and Secondary Amines

The condensation of 4-methoxybenzenesulfonyl chloride with primary and secondary amines is a widely employed and efficient method for the synthesis of a diverse range of sulfonamides. researchgate.net The general protocol involves reacting the sulfonyl chloride with the amine in a suitable solvent, often in the presence of a base like triethylamine or pyridine to act as an acid scavenger. cbijournal.commdpi.com

A typical procedure involves dissolving the amine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. cbijournal.com The 4-methoxybenzenesulfonyl chloride is then added, followed by the dropwise addition of a base like triethylamine while maintaining the reaction at a controlled temperature, often in an ice bath. cbijournal.commdpi.com The reaction is generally stirred for several hours at room temperature to ensure completion. cbijournal.com For instance, the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of triethylamine yields 4-[(4-methoxyphenyl)sulfonyl]piperidine. Similarly, reactions with various anilines produce N-aryl-4-methoxybenzenesulfonamides. cbijournal.com

The reactivity of the amine plays a significant role in the reaction conditions and outcomes. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The choice of base and solvent is also crucial for optimizing the reaction yield and minimizing side products. While organic bases like triethylamine and pyridine are common, inorganic bases such as potassium carbonate have also been utilized. cbijournal.com

| Amine | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Aniline (B41778) | Pyridine | Not Specified | N-phenyl-4-methoxybenzenesulfonamide | Quantitative |

| Piperidine | Triethylamine | Dichloromethane | 4-[(4-methoxyphenyl)sulfonyl]piperidine | Not Specified |

| Trimetazidine | Triethylamine | Dichloromethane | 1-(4-Methoxybenzenesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | High |

Synthesis of Amino Acid Sulfonamide Conjugates

Amino acids serve as versatile nucleophiles in reactions with 4-methoxybenzenesulfonyl chloride, leading to the formation of N-sulfonylated amino acid derivatives. These conjugates are of significant interest due to their biological relevance and potential as therapeutic agents. nih.gov The synthesis involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride. nih.gov

The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system under basic conditions to deprotonate the amino group and facilitate the reaction. The choice of base and careful pH control are critical to prevent side reactions, such as the hydrolysis of the sulfonyl chloride. Recent advancements have highlighted amino acids as advantageous precursors for sulfonamide synthesis due to their chirality, diverse side chains, and the mild reaction conditions that can be employed. nih.gov For example, α-amino acid ester hydrochlorides can be effectively sulfonylated, often without the need for an additional base, to yield the corresponding sulfonamide esters in good yields.

Preparation of Heterocyclic Sulfonamides

Heterocyclic amines are important building blocks for the synthesis of sulfonamides with diverse pharmacological properties. The reaction of 4-methoxybenzenesulfonyl chloride with various nitrogen-containing heterocycles follows the same fundamental condensation mechanism. For example, 4-tosylmorpholine is synthesized by reacting morpholine (B109124) with p-toluenesulfonyl chloride, a structurally similar sulfonyl chloride. amazonaws.com The synthesis of NI-57, a chemical probe for the bromodomain of the BRPF family of proteins, involves the coupling of a substituted sulfonyl chloride with 6-amino-1,3-dimethylquinolin-2(1H)-one, highlighting the application of this methodology in creating complex, biologically active molecules. orgsyn.org The reaction conditions, including the choice of solvent and base (such as sodium hydride), are tailored to the specific heterocyclic amine being used to achieve high yields, often in the range of 72-96%. cbijournal.com

Synthesis of Sulfonate Esters and Other Organic Derivatives

In addition to amines, 4-methoxybenzenesulfonyl chloride readily reacts with other nucleophiles like alcohols and thiols to form sulfonate esters and sulfonothioates, respectively. The synthesis of sulfonate esters involves the reaction of the sulfonyl chloride with an alcohol or a phenol (B47542), typically in the presence of a base like pyridine to neutralize the liberated HCl. This reaction is a common method for activating hydroxyl groups in organic synthesis. researchgate.net The resulting sulfonate esters are themselves valuable intermediates, for instance, in nucleophilic substitution reactions where the sulfonate group acts as an excellent leaving group. researchgate.net

Advanced Synthetic Techniques and Methodologies

Ultrasound-Assisted Synthetic Protocols for Derivatives

Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique for accelerating organic reactions. researchgate.net This methodology has been successfully applied to the synthesis of aryl sulfonamides from aryl sulfonyl chlorides and aryl amines. researchgate.net The use of ultrasonic irradiation can lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. organic-chemistry.org

In a typical ultrasound-assisted protocol, the condensation reaction is carried out in the presence of a catalyst, such as ferric chloride-bentonite, in a suitable solvent like ethanol. researchgate.net This approach has been shown to produce aryl sulfonamides in yields greater than 70%. researchgate.net The benefits of this technique include simplicity, efficiency, and reduced environmental impact, making it an attractive alternative for the synthesis of sulfonamide derivatives. rsc.org Microwave irradiation is another non-conventional energy source that has been effectively used to synthesize sulfonamides, often directly from sulfonic acids, avoiding the isolation of the sulfonyl chloride intermediate. organic-chemistry.orgorganic-chemistry.org

| Method | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Conventional Condensation | Reaction of sulfonyl chloride with amine | Base (e.g., triethylamine), organic solvent, room temp or heating | Well-established, versatile |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation | Catalyst (e.g., Ferric Chloride-Bentonite), ethanol | Rapid, high yields, clean, energy-efficient researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Solvent-free or in solvent, direct from sulfonic acids possible organic-chemistry.org | Very short reaction times, high yields, simplified workup organic-chemistry.orgrsc.org |

Stereoselective Synthesis Utilizing 4-Methoxybenzenesulfinyl Chloride as a Reagent

4-Methoxybenzenesulfinyl chloride is a key precursor in stereoselective synthesis, primarily for the preparation of chiral sulfoxides. The most prominent method leveraging this reagent is a variation of the Andersen sulfoxide (B87167) synthesis. This approach is highly valued for its ability to produce sulfoxides of high enantiomeric purity through a diastereoselective route.

In the second stage, a purified diastereomeric sulfinate ester is treated with an organometallic nucleophile, such as a Grignard or organolithium reagent. This step proceeds via a nucleophilic substitution at the sulfur atom, which is stereospecific and occurs with a complete inversion of the configuration at the sulfur center. thieme-connect.de This inversion allows for the predictable synthesis of a single enantiomer of the desired sulfoxide.

A notable application involves the reaction of 4-methoxybenzenesulfinyl chloride with functionalized organomagnesium reagents. For instance, its reaction with a specific heterocyclic magnesium species has been shown to furnish the corresponding functionalized sulfoxide in high yield. This transformation serves as a critical step in the synthesis of complex, chiral molecules where the sulfoxide group can act as a chiral auxiliary to direct subsequent stereoselective reactions.

Table 1: Synthesis of a Functionalized Heterocyclic Sulfoxide

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 4-Methoxybenzenesulfinyl chloride | Functionalized Heteroarylmagnesium Reagent | Functionalized Heterocyclic Sulfoxide | 94 |

Data sourced from research on the preparation and reaction of novel organometallic reagents. uni-muenchen.de

The utility of 4-methoxybenzenesulfinyl chloride in this context is significant. The resulting chiral aryl sulfoxides are not only valuable synthetic targets themselves but also serve as powerful chiral auxiliaries. The sulfinyl group can direct the stereochemical outcome of a wide range of chemical transformations on the same molecule, including aldol (B89426) reactions, Michael additions, and reductions, before being removed under mild conditions. This versatility makes 4-methoxybenzenesulfinyl chloride an important reagent for the construction of enantiomerically pure complex organic molecules.

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the mechanistic investigations of 4-methoxybenzenesulfinyl chloride that adheres to the specific outline requested.

The search for detailed research findings, including kinetic data, pseudothermodynamic activation parameters, transition state characterizations, kinetic solvent isotope effects, and solvent-solute interaction analyses for 4-methoxybenzenesulfinyl chloride did not yield sufficient specific information.

Extensive research and data are available for the related compound, 4-methoxybenzenesulfonyl chloride . Studies on this sulfonyl chloride have thoroughly investigated its solvolysis kinetics and mechanisms, including the determination of first-order rate constants, analysis of activation parameters (ΔG‡, ΔH‡, ΔS‡, and ΔCp‡), characterization of a trigonal bipyramidal transition state, and examination of kinetic solvent isotope effects. However, this information pertains to a different class of compound (sulfonyl vs. sulfinyl) and cannot be substituted to describe 4-methoxybenzenesulfinyl chloride.

The user's instructions strictly require that the generated content focus solely on 4-methoxybenzenesulfinyl chloride and the provided outline. Due to the lack of specific published data for this compound in the requested areas, fulfilling the request is not feasible without violating the core instructions regarding accuracy and focus.

Mechanistic Investigations of 4 Methoxybenzenesulfonyl Chloride Reactivity

Nucleophilic Substitution Pathways at the Sulfur Center

Reaction Mechanisms with Amine Nucleophiles in Protic Media

The reaction of sulfonyl chlorides with amines in protic media, such as water, is a complex process that can proceed through multiple pathways. The presence of water introduces competing hydrolysis reactions and pH-dependent equilibria of the amine nucleophiles.

While specific pH-rate and pH-yield profiles for 4-methoxybenzenesulfinyl chloride are not extensively documented in the literature, valuable insights can be drawn from studies on analogous compounds like benzenesulfonyl chloride. For the reaction of benzenesulfonyl chloride with various primary and secondary amines in aqueous media, the yield of the resulting sulfonamide is highly dependent on the pH. researchgate.net

Typically, at lower pH, the concentration of the free amine, which is the active nucleophile, is low due to protonation. As the pH increases, the concentration of the free amine rises, leading to an increase in the reaction rate and yield of the sulfonamide. However, at very high pH, the competing hydrolysis of the sulfonyl chloride becomes significant, which can lead to a decrease in the sulfonamide yield. Interestingly, for some hydrophobic amines, high yields of sulfonamides have been observed even at high pH, suggesting the involvement of more complex reaction pathways. researchgate.net

A hypothetical pH-yield profile for the reaction of 4-methoxybenzenesulfinyl chloride with an amine might be expected to follow a similar trend. The electron-donating nature of the 4-methoxy group could potentially influence the susceptibility of the sulfonyl chloride to hydrolysis, thereby shifting the optimal pH for sulfonamide formation.

In the reaction of benzenesulfonyl chloride with certain amines in aqueous media, the reaction kinetics cannot be explained by a simple second-order process (first-order in sulfonyl chloride and first-order in amine). researchgate.net Instead, the data suggests the contribution of third-order kinetic terms. These can include a pathway that is first-order in sulfonyl chloride, first-order in the amine, and first-order in hydroxide (B78521) ion, and another pathway that is first-order in sulfonyl chloride and second-order in the amine. researchgate.net

The third-order term involving the hydroxide ion suggests a base-catalyzed mechanism, where the hydroxide ion enhances the nucleophilicity of the amine or participates in the transition state. The term that is second-order in the amine suggests that a second molecule of the amine acts as a general base to facilitate the removal of a proton from the nitrogen atom in the transition state, thereby lowering the activation energy.

It is plausible that the reaction of 4-methoxybenzenesulfinyl chloride with amines in protic media would also exhibit such multi-order kinetic pathways, particularly with more hydrophobic amines where aggregation effects can bring the reacting species into close proximity.

Hydrophobic effects have been shown to play a significant role in the kinetics of reactions between sulfonyl chlorides and amines in aqueous environments. researchgate.netrsc.org For reactions involving hydrophobic amines, the reactants can associate in the aqueous medium, leading to a localized increase in their concentrations and a consequent rate enhancement. researchgate.net This "hydrophobic acceleration" can be particularly important for the third-order reaction pathways.

In a competitive scenario where multiple nucleophiles are present, the selectivity of 4-methoxybenzenesulfinyl chloride would be governed by the relative nucleophilicity and concentration of the competing species. In protic media, the primary competing nucleophile is water (or hydroxide ion at higher pH). The ratio of sulfonamide to sulfonic acid (from hydrolysis) would depend on the pH and the reactivity of the specific amine.

The electronic properties of the 4-methoxy group would also influence this selectivity. By donating electron density to the aromatic ring, the methoxy (B1213986) group can slightly reduce the electrophilicity of the sulfur atom. This might lead to a subtle increase in selectivity towards stronger, more reactive nucleophiles like amines over water.

Substituent Effects on Reaction Mechanisms

The nature of the substituent on the benzene (B151609) ring of a benzenesulfonyl chloride has a profound impact on its reactivity and the mechanism of its reactions.

Electronic Influence of the 4-Methoxy Group on Reaction Rates and Thermodynamics

This electron donation has several consequences for the reaction of 4-methoxybenzenesulfinyl chloride:

Decreased Electrophilicity: The increased electron density on the sulfur atom makes it less electrophilic. This would be expected to decrease the rate of nucleophilic attack compared to unsubstituted benzenesulfinyl chloride or benzenesulfinyl chlorides with electron-withdrawing substituents. For instance, studies on the chloride-chloride exchange in arenesulfonyl chlorides have shown that electron-donating groups like a para-methyl group can slightly decrease the reaction rate. mdpi.com

Stabilization of the Ground State: The electron-donating 4-methoxy group stabilizes the ground state of the 4-methoxybenzenesulfinyl chloride molecule. This increases the activation energy required to reach the transition state, thus slowing down the reaction rate.

Influence on the Transition State: The effect of the substituent on the transition state is also crucial. In an SN2-like reaction, the transition state involves the formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. An electron-donating group can either stabilize or destabilize the transition state depending on the specific charge distribution. However, the primary effect is often the destabilization of the developing negative charge on the leaving group, which can also contribute to a slower reaction rate.

The following table summarizes the expected electronic influence of the 4-methoxy group on the reactivity of benzenesulfinyl chloride.

| Property | Influence of 4-Methoxy Group | Rationale |

| Electrophilicity of Sulfur | Decreased | Electron donation from the methoxy group reduces the partial positive charge on the sulfur atom. |

| Reaction Rate with Nucleophiles | Decreased | Reduced electrophilicity and stabilization of the ground state increase the activation energy. |

| Thermodynamics (Exothermicity) | Decreased | The starting material is stabilized, leading to a smaller overall energy difference between reactants and products. |

Hammett Equation Correlations for Substituted Benzenesulfonyl Chlorides

The Hammett equation is a widely utilized linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of a functional group on a benzene ring. libretexts.orgviu.ca It provides a framework for understanding how the electron-donating or electron-withdrawing nature of a substituent, such as the 4-methoxy group, can alter the rate and equilibrium constants of a reaction. The equation is expressed as:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It is a measure of the electronic effect of the substituent.

ρ (rho) is the reaction constant, which is dependent on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects. cambridge.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (with negative σ values), indicating the development of a positive charge in the transition state. viu.ca

In the context of benzenesulfonyl chlorides, Hammett equation correlations have been instrumental in elucidating reaction mechanisms, particularly for nucleophilic substitution reactions at the sulfur atom. beilstein-journals.orgnih.gov Studies on the solvolysis and hydrolysis of a series of substituted benzenesulfonyl chlorides, including 4-methoxybenzenesulfonyl chloride, have revealed important details about their transition states. beilstein-journals.orgrsc.org

Research has shown that the application of the Hammett equation to the reactivity of benzenesulfonyl chlorides is not always straightforward. For instance, the plots for pyridine-catalyzed hydrolysis and for neutral solvolysis (water reaction) have been observed to be curved. rsc.orgrsc.org This curvature suggests a change in the reaction mechanism or the rate-determining step across the series of substituents. For substituents with strong electron-donating properties, like 4-methoxy, the reaction may proceed partially through an ionization (SN1-like) mechanism, whereas for those with electron-withdrawing properties, an associative (SN2-like) pathway is more dominant. beilstein-journals.orgnih.gov

In contrast, the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water demonstrates a good linear correlation with the Hammett equation, yielding a ρ-value of +1.564. rsc.org This positive reaction constant is consistent with a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophile (hydroxide ion) attacks the sulfur atom. The buildup of negative charge on the sulfur atom in the transition state is stabilized by electron-withdrawing substituents. cambridge.orgrsc.org

The kinetic solvent isotope effect (kH₂O/kD₂O) for the solvolysis of 4-X-benzenesulfonyl chlorides has also been shown to vary systematically and gives a linear correlation with Hammett σ values. researchgate.net This finding contrasts with similar reactions at a saturated carbon atom and suggests a greater degree of bond-making is required to achieve the critical charge on the leaving chloride group in the transition state for sulfonyl chlorides. researchgate.net

The table below provides the Hammett substituent constants (σ) for various groups, illustrating the electronic effect of the 4-methoxy group compared to others.

| Substituent (X) | σmeta | σpara |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Br | +0.39 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

The following table summarizes reaction constants (ρ) observed in different studies on the reactions of substituted benzenesulfonyl chlorides.

| Reaction | Solvent/Conditions | ρ Value | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | Water | +1.564 | rsc.org |

| Pyridine-catalysed Hydrolysis (excluding nitro-compounds) | Not specified | Varies with pyridine (B92270) pKa | rsc.org |

| Solvolysis | 30% Dioxane/70% Water | +0.35 (for p-methyl) to +0.37 (for p-nitro) | nih.gov |

Advanced Characterization and Spectroscopic Analysis in Research

Structural Elucidation Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within 4-methoxybenzenesulfinyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methoxybenzenesulfinyl chloride and its subsequent derivatives, such as sulfonamides. It provides precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In the ¹H NMR spectrum of a derivative, the methoxy (B1213986) (-OCH₃) group's protons typically appear as a distinct singlet around δ 3.8 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic coupling patterns, generally appearing as doublets in the region of δ 6.8–7.7 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The methoxy carbon has a characteristic chemical shift, while the aromatic carbons appear in the typical downfield region for sp²-hybridized carbons.

Table 1: Typical NMR Spectroscopic Data for 4-Methoxybenzenesulfonyl Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Methoxy (CH₃) | ~3.8 | Singlet |

| Aromatic (Ar-H) | 6.8 - 7.7 | Multiplet (often doublets) | |

| ¹³C | Methoxy (CH₃) | ~55 | Quartet (in ¹H-coupled) |

| Aromatic (Ar-C) | 114 - 164 | Various | |

| Aromatic (Ar-C-S) | ~130-140 | Singlet | |

| Aromatic (Ar-C-O) | ~160-164 | Singlet |

Note: Exact chemical shifts can vary based on the specific derivative and the solvent used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-methoxybenzenesulfinyl chloride and its derivatives displays characteristic absorption bands that confirm the presence of key structural features. nist.gov

The most prominent bands are associated with the sulfonyl group (SO₂), which shows strong asymmetric and symmetric stretching vibrations. The presence of the methoxy group and the aromatic ring is also confirmed by specific vibrational modes. rsc.org

Table 2: Characteristic IR Absorption Bands for 4-Methoxybenzenesulfonyl Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-3100 | C-H Stretch | Aromatic Ring |

| ~2840 | C-H Stretch | Methoxy (-OCH₃) |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1370 | S=O Asymmetric Stretch | Sulfonyl Chloride (SO₂Cl) |

| ~1260 | C-O Stretch | Aryl Ether |

| ~1170 | S=O Symmetric Stretch | Sulfonyl Chloride (SO₂Cl) |

Source: Data compiled from NIST and other spectroscopic databases. nist.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For 4-methoxybenzenesulfinyl chloride, the molecular formula is C₇H₇ClO₃S, corresponding to a molecular weight of approximately 206.65 g/mol . nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. The mass spectrum typically shows a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the molecule.

Table 3: Key Mass Spectrometry Data for 4-Methoxybenzenesulfinyl chloride

| m/z Value | Ion | Description |

|---|---|---|

| ~206/208 | [C₇H₇ClO₃S]⁺ | Molecular Ion (M⁺), showing isotopic pattern for Chlorine |

| ~171 | [C₇H₇O₃S]⁺ | Loss of Chlorine radical (∙Cl) |

| ~107 | [C₇H₇O]⁺ | Methoxy-tropylium ion |

| ~77 | [C₆H₅]⁺ | Phenyl cation |

Source: Data compiled from NIST Mass Spectrometry Data Center. nih.gov

Crystallographic Analysis

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. While studies on 4-methoxybenzenesulfonyl chloride itself are less common, extensive research has been conducted on its derivatives, particularly sulfonamides, to understand their three-dimensional structure and intermolecular interactions. researchgate.net

The study revealed that this derivative crystallizes in the monoclinic space group P2₁. researchgate.net The crystallographic data provides a detailed picture of the solid-state structure.

Table 4: Crystallographic Data for N-(4-bromophenyl)-4-methoxybenzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.9124(7) |

| b (Å) | 4.9670(3) |

| c (Å) | 11.9124(7) |

| β (°) | 104.71 |

| Volume (ų) | 681.74(7) |

| Z (molecules/unit cell) | 2 |

Source: ResearchGate. researchgate.net

Crystallographic analysis is unparalleled in its ability to reveal the subtle details of molecular conformation and the non-covalent interactions that dictate how molecules pack together in a crystal.

In the structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene rings was found to be 42.0(14)°. researchgate.net The solid-state structure is stabilized by a network of intermolecular interactions. A classical N-H···O hydrogen bond is observed, which links molecules into chains. researchgate.net Furthermore, weaker C-H···O interactions contribute to the formation of a two-dimensional supramolecular architecture. researchgate.net These interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are central to the analytical workflow for 4-methoxybenzenesulfinyl chloride, enabling both qualitative and quantitative assessment. The inherent reactivity of the sulfinyl chloride functional group necessitates careful method development to ensure the integrity of the analyte during analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analytical determination of purity and for the preparative isolation of 4-methoxybenzenesulfinyl chloride. The selection of appropriate HPLC conditions is critical to achieve optimal separation from starting materials, byproducts, and degradation products.

For analytical purposes, reversed-phase HPLC is a commonly employed mode. A typical setup would involve a C18 stationary phase, which provides a nonpolar environment for the separation of moderately polar compounds like 4-methoxybenzenesulfinyl chloride. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the pH and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient elution of all components in a sample mixture with varying polarities.

Detection is most commonly achieved using a UV detector, as the aromatic ring in 4-methoxybenzenesulfinyl chloride exhibits strong absorbance in the ultraviolet region. The selection of the detection wavelength is optimized to maximize sensitivity for the analyte while minimizing interference from other components in the sample matrix.

In the context of preparative HPLC, the goal shifts from analysis to the isolation of a pure fraction of the compound. This requires the use of larger columns with a higher loading capacity. The principles of separation remain the same as in analytical HPLC, but the mobile phase composition and flow rate are adjusted to accommodate the larger scale. The fractions corresponding to the peak of 4-methoxybenzenesulfinyl chloride are collected, and the solvent is subsequently removed to yield the purified compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water (gradient) | Acetonitrile/Water (isocratic or gradient) |

| Flow Rate | 0.8 - 1.5 mL/min | 10 - 50 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL | 100 µL - several mL |

| Objective | Purity assessment, quantification | Isolation of pure compound |

The hyphenation of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and selective detection afforded by MS. This is particularly useful for the analysis of complex mixtures containing 4-methoxybenzenesulfinyl chloride, allowing for its positive identification based on its mass-to-charge ratio (m/z).

For HPLC-MS analysis, the mobile phase composition must be compatible with the ionization source of the mass spectrometer. Volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, are typically used in place of non-volatile salts like phosphates. Electrospray ionization (ESI) is a common ionization technique for compounds of this nature, as it is a soft ionization method that often results in the observation of the intact molecular ion.

In the positive ion mode of ESI, 4-methoxybenzenesulfinyl chloride is expected to be observed as its protonated molecule, [M+H]⁺. However, due to the reactive nature of the sulfinyl chloride group, in-source reactions such as hydrolysis to the corresponding sulfinic acid may occur. This would result in the detection of the protonated form of 4-methoxybenzenesulfinic acid. Careful optimization of the ion source parameters is therefore crucial to minimize such artifacts.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. By selecting the parent ion corresponding to 4-methoxybenzenesulfinyl chloride (or its derivatives) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and to distinguish it from isomers.

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative Ion Mode |

| Expected Ion (Positive) | [M+H]⁺, potential adducts (e.g., [M+Na]⁺) |

| Expected Ion (Negative) | [M-H]⁻ (less likely for the chloride) |

| In-source Reactions | Possible hydrolysis to 4-methoxybenzenesulfinic acid |

| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) for structural elucidation |

The meticulous application of these chromatographic and mass spectrometric methods is fundamental to the rigorous scientific investigation of 4-methoxybenzenesulfinyl chloride, ensuring the reliability and accuracy of research findings.

Applications of 4 Methoxybenzenesulfonyl Chloride in Chemical Science

Role as a Versatile Reagent in Organic Synthesisbenchchem.comsolubilityofthings.com

In organic synthesis, 4-methoxybenzenesulfonyl chloride serves as a key intermediate for a multitude of chemical reactions. solubilityofthings.com Its primary role is to introduce the 4-methoxybenzenesulfonyl group (also known as a mosyl or Mbs group) into organic molecules. solubilityofthings.com The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring influences the reactivity and selectivity of the compound compared to unsubstituted benzenesulfonyl chloride. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, making it a fundamental tool for creating diverse and complex molecular architectures.

The cornerstone of 4-methoxybenzenesulfonyl chloride's utility is its function as a sulfonylating agent. The sulfonyl chloride functional group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of the 4-methoxybenzenesulfonyl moiety into various organic substrates. solubilityofthings.com

Key transformations include:

Reaction with Amines: It reacts with primary and secondary amines, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), to form stable sulfonamides. cbijournal.com

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.

Reaction with Thiols: It can also react with thiols to produce sulfonothioate derivatives.

These reactions are fundamental in multi-step syntheses, allowing chemists to modify functional groups and build molecular complexity.

| Nucleophile | Reactant | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | R-NH₂ | -SO₂NHR | Sulfonamide |

| Alcohol | R-OH | -SO₂OR | Sulfonate Ester |

| Thiol | R-SH | -SO₂SR | Sulfonothioate |

In the intricate processes of multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a specific functional group to prevent it from participating in unwanted side reactions. organic-chemistry.org 4-Methoxybenzenesulfonyl chloride is employed as a protecting group agent, particularly for amines and other nitrogen-containing functionalities. fishersci.ca

When an amine is converted into a 4-methoxybenzenesulfonamide, its nucleophilicity and basicity are significantly reduced. organic-chemistry.org This "protected" amine is stable to a variety of reaction conditions that would otherwise affect a free amino group. organic-chemistry.org The 4-methoxybenzenesulfonyl group can be introduced under standard sulfonylation conditions (e.g., reaction with the amine in the presence of a base) and can be subsequently removed under specific conditions to regenerate the original amine. researchgate.net This strategy is crucial for achieving selectivity and high yields in the synthesis of complex molecules like peptides and pharmaceuticals. organic-chemistry.orgfishersci.ca

| Process | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Amine, 4-Methoxybenzenesulfonyl chloride, Base (e.g., Triethylamine, Pyridine) in an aprotic solvent (e.g., Dichloromethane) | To decrease the nucleophilicity of the amine and prevent side reactions. cbijournal.com |

| Deprotection | Specific reducing agents or strong acidic conditions (cleavage methods vary and can be harsh). | To remove the sulfonyl group and restore the free amine functionality after other synthetic steps are complete. |

The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, conferring properties essential for biological activity. orgsyn.orgekb.eg 4-Methoxybenzenesulfonyl chloride is a critical reagent for synthesizing 4-methoxybenzenesulfonamides, which are important intermediates in the development of pharmaceuticals. solubilityofthings.comthermofisher.com These sulfonamide derivatives have been investigated for a range of medicinal applications, including their use as anti-HIV agents and in the development of anticancer drugs. fishersci.ca

The reaction of 4-methoxybenzenesulfonyl chloride with various amines produces a library of sulfonamide building blocks. cbijournal.commdpi.com These intermediates can then be further elaborated to create complex drug candidates. orgsyn.org For example, research has shown its use in creating novel spiroimidazolidine-2',4'-diones that were evaluated for their ability to stimulate insulin (B600854) release, indicating potential applications in diabetes management. sigmaaldrich.com The resulting compound, 4-methoxybenzenesulfonamide, is itself an important raw material and intermediate used in organic synthesis and pharmaceuticals. thermofisher.com

| Therapeutic Area | Role of 4-Methoxybenzenesulfonyl chloride | Example Application/Target Class |

|---|---|---|

| Antiviral | Intermediate for synthesizing anti-HIV agents. fishersci.ca | Used in the synthesis of HIV protease inhibitors. sigmaaldrich.com |

| Anticancer | Precursor for anticancer drug development. | Synthesis of compounds with activity against leukemia cells. biosynth.com |

| Antidiabetic | Used to synthesize novel insulin secretagogues. sigmaaldrich.com | Creation of spiroimidazolidine-2',4'-diones for stimulating insulin release. sigmaaldrich.com |

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and natural products. 4-Methoxybenzenesulfonyl chloride serves as a precursor for the synthesis of these complex systems. thermofisher.com The introduction of the 4-methoxybenzenesulfonyl group can facilitate cyclization reactions or become an integral part of the final heterocyclic framework. For instance, it is used in the synthesis of aryl-substituted spiroimidazolidine-2',4'-diones, a class of heterocyclic compounds with demonstrated biological activity. sigmaaldrich.com The sulfonamide linkage formed from the reagent can act as a key structural element, influencing the conformation and properties of the resulting heterocyclic system.

Industrial and Materials Science Relevancebenchchem.comsolubilityofthings.com

Beyond the laboratory scale of organic synthesis, 4-methoxybenzenesulfonyl chloride has significant industrial importance. solubilityofthings.com Its robust reactivity and utility in forming stable chemical bonds make it a valuable component in the manufacturing of various commercial products. Its applications extend into materials science, where it can be used in the formulation of specialized coatings that require high durability and resistance to solvents and heat due to its reactive nature.

Sulfonyl chlorides, including 4-methoxybenzenesulfonyl chloride, are utilized in the manufacture of dyes and pigments. solubilityofthings.com The sulfonyl group is a common feature in many classes of synthetic dyes. It can be used to attach the chromophore (the color-bearing part of the molecule) to a substrate or to modify the solubility and colorfastness properties of the dye. 4-Methoxybenzenesulfonamide, the direct derivative, is also cited as an important intermediate for dyestuffs. thermofisher.com The incorporation of the 4-methoxybenzenesulfonyl moiety can influence the final color and stability of the pigment. solubilityofthings.com

Use in Agrochemical Development

4-Methoxybenzenesulfonyl chloride serves as a key building block in the synthesis of novel compounds for agrochemical research, particularly in the development of new fungicides. Its utility lies in its ability to introduce the 4-methoxyphenylsulfonyl group into a target molecule, allowing researchers to create new chemical entities with potential fungicidal or herbicidal properties. The primary application is in the formation of sulfonamides and sulfonate esters, functional groups that are prevalent in many biologically active compounds.

The development process for new agrochemicals often involves synthesizing a library of related compounds, where a core structure is modified with various chemical groups to find the optimal combination for high efficacy and selectivity. Substituted benzenesulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, are valuable reagents in this process, enabling the exploration of how different substituents on the phenyl ring affect the biological activity of the final compound. The methoxy group (–OCH₃) is an electron-donating group, which can alter the electronic properties, lipophilicity, and binding interactions of a molecule compared to derivatives made with other substituted sulfonyl chlorides (e.g., those with electron-withdrawing groups like nitro or halogen).

Detailed Research Findings in Fungicide Synthesis

A prominent area of research where 4-methoxybenzenesulfonyl chloride and its analogs are employed is in the creation of potential new fungicides. A key research strategy involves synthesizing novel derivatives containing a sulfonate ester linkage and evaluating their activity against common plant pathogens.

In one such study, researchers synthesized a series of novel pyrazolecarboxamide derivatives containing a sulfonate scaffold to test their antifungal and antiviral activities. frontiersin.org The synthesis involved reacting a key intermediate molecule containing a phenol (B47542) group with various substituted arylsulfonyl chlorides. frontiersin.org This reaction creates a diverse set of final compounds where the only difference is the substitution pattern on the benzenesulfonyl group. While the study reported the specific results for compounds synthesized with sulfonyl chlorides containing fluoro, nitro, and methyl groups, 4-methoxybenzenesulfonyl chloride is a standard reagent used in this type of synthetic exploration to probe the effects of an electron-donating group on bioactivity.

The fungicidal activities of the synthesized compounds were tested against several plant pathogens. The efficacy is commonly measured by the half-maximal effective concentration (EC₅₀), which represents the concentration of a compound that inhibits 50% of the fungal mycelial growth. A lower EC₅₀ value indicates higher fungicidal activity.

The data below, adapted from the study, illustrates how modifying the substituent on the benzenesulfonyl chloride reagent impacts the antifungal efficacy of the final product against Rhizoctonia solani, a soil-borne pathogen. frontiersin.org

Table 1: In Vitro Fungicidal Activity of Synthesized Sulfonate Derivatives against Rhizoctonia solani

| Compound ID | Substituent on Benzenesulfonyl Ring | EC₅₀ (μg/mL) |

|---|---|---|

| T4 | 4-Methyl | 15.61 |

| T5 | 4-Fluoro | 12.35 |

Data sourced from a study on sulfonate scaffold-containing pyrazolecarboxamide derivatives. frontiersin.org The table demonstrates the impact of different substituents, introduced via the corresponding sulfonyl chloride, on fungicidal activity.

This research exemplifies the role of compounds like 4-methoxybenzenesulfonyl chloride in agrochemical development. By creating a series of analogs, chemists can establish a structure-activity relationship (SAR), which provides critical insights for designing more potent fungicides. researchgate.net The sulfonamide and sulfonate ester moieties are recognized as important "scaffolds" in the design of new fungicidal agents. nih.govmdpi.com The use of various substituted benzenesulfonyl chlorides is fundamental to this discovery process, allowing for the fine-tuning of a molecule's properties to maximize its effect against target pathogens. frontiersin.org

Computational and Theoretical Investigations of 4 Methoxybenzenesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-methoxybenzenesulfonyl chloride and predicting its reactivity. DFT methods are used to model the distribution of electrons within the molecule, which governs its chemical behavior.

A key aspect of these calculations is determining the electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). The sulfur atom is the primary site for nucleophilic attack. By calculating properties such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can quantify this electrophilicity. The electron-donating nature of the para-methoxy group influences the electron density at the sulfur center, modulating its reactivity compared to unsubstituted benzenesulfonyl chloride.

DFT calculations can predict various electronic and structural parameters. These theoretical values can be compared with experimental data for validation. nih.gov

Table 1: Representative Calculated Properties for Arylsulfonyl Chlorides

| Property | Description | Typical Computational Finding | Relevance to Reactivity |

|---|---|---|---|

| Mulliken Atomic Charge on Sulfur | The partial charge assigned to the sulfur atom. | A significant positive charge. | A higher positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | The LUMO is often localized on the S-Cl antibonding orbital. | A lower LUMO energy suggests the molecule is a better electron acceptor, facilitating reactions with nucleophiles. |

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

These computational approaches allow for a systematic evaluation of how different substituents on the aromatic ring affect the electronic properties and, consequently, the chemical reactivity of the sulfonyl chloride functional group.

Computational Modeling of Reaction Transition States and Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition states—the high-energy, fleeting structures that exist at the peak of the reaction energy profile. mit.edu Computational modeling is an indispensable tool for locating and characterizing these transition states, providing a detailed map of the reaction pathway.

For reactions involving 4-methoxybenzenesulfonyl chloride, such as its reaction with amines to form sulfonamides, computational studies can trace the potential energy surface (PES) from reactants to products. These calculations help to distinguish between possible mechanisms, such as a concerted SN2-type displacement or a stepwise addition-elimination pathway. mdpi.com

In the context of nucleophilic substitution at the sulfonyl sulfur, studies on related arenesulfonyl chlorides have shown a double-well PES, which is characteristic of a synchronous SN2 mechanism. mdpi.com The calculations involve:

Locating Stationary Points: Identifying the energy minima corresponding to reactants, products, and any intermediates, as well as the saddle points corresponding to transition states.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which is a key determinant of the reaction rate.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These models can reveal subtle structural details of the transition state, such as bond lengths and angles, offering a deeper understanding of the factors that control the reaction's feasibility and speed. mit.edu

Simulation of Solvent Effects on Chemical Processes

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational simulations are used to model these solvent effects explicitly. For reactions involving charged or highly polar species, such as the intermediates and transition states in the reactions of 4-methoxybenzenesulfonyl chloride, solvent stabilization is a critical factor.

Implicit solvent models, such as the Conductor-like Screening Model (COSMO), are a common approach. In these models, the solvent is treated as a continuous medium with a defined dielectric constant, which surrounds the solute molecule. This method is computationally efficient and effective for:

Calculating the stabilization of charged intermediates and transition states in polar solvents.

Predicting how reaction energy barriers change when moving from the gas phase to a solution.

Understanding why certain solvents favor specific reaction pathways, such as sulfonamide formation over hydrolysis.

More complex, explicit solvent models involve simulating a number of individual solvent molecules around the solute. While computationally more demanding, these molecular dynamics simulations can provide detailed information about specific solvent-solute interactions, such as hydrogen bonding, and their influence on the reaction dynamics. researchgate.net

Structure-Activity Relationship (SAR) Derivation in Context of Chemical Reactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov In the context of 4-methoxybenzenesulfonyl chloride, SAR is typically applied to the sulfonamide derivatives synthesized from it. The reactivity of the parent sulfonyl chloride, which is dictated by its structure, is a crucial starting point for accessing these derivatives.

The chemical reactivity of 4-methoxybenzenesulfonyl chloride is influenced by the electronic properties of the methoxy (B1213986) group. As an electron-donating group at the para position, the methoxy substituent can modulate the electrophilicity of the sulfonyl group. This, in turn, affects the rate and efficiency of its reactions with various nucleophiles (e.g., amines) to form a library of sulfonamide compounds.

Computational tools contribute to SAR by:

Quantifying Reactivity: As discussed in section 6.1, quantum chemical calculations can provide descriptors (e.g., atomic charges, orbital energies) that correlate with the reactivity of the sulfonyl chloride.

Predicting Properties of Products: The properties of the resulting sulfonamides, which determine their biological activity, can be predicted. These properties include molecular shape, electronic features, and lipophilicity.

Informing Synthetic Strategy: By understanding how the substituent pattern on the benzenesulfonyl chloride ring affects reactivity, chemists can better plan the synthesis of target molecules. For instance, the presence of the methoxy group might necessitate different reaction conditions compared to an electron-withdrawing group. nih.gov

Therefore, the computational investigation of 4-methoxybenzenesulfonyl chloride's structure and reactivity provides the fundamental chemical knowledge that underpins the rational design and synthesis of new, biologically active sulfonamides.

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Methodologies

Traditional methods for the synthesis of sulfonyl chlorides have often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign alternatives. organic-chemistry.org A significant area of research is the replacement of hazardous chlorinating agents like chlorine gas with safer, more manageable substances.

Recent advancements have demonstrated the efficacy of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from accessible alkyl halides or mesylates and thiourea. organic-chemistry.orgresearchgate.net This method is operationally simple, scalable, and avoids the use of toxic reagents. organic-chemistry.org A key advantage is the ability to recycle the succinimide (B58015) byproduct back into NCS using sodium hypochlorite (B82951) (bleach), enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net

Other green oxidizing agents are also being explored. Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been effectively used for the oxidative chlorination of thiols to form sulfonyl chlorides, which can then be reacted in situ with amines to produce sulfonamides in sustainable solvents like water and ethanol. researchgate.net Similarly, a simple and environmentally friendly method utilizes bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, offering safe operation and easy purification without the need for chromatography. organic-chemistry.org The use of sulfonyl hydrazides as precursors, reacting with NCS or N-bromosuccinimide (NBS), presents another gentle and green pathway to sulfonyl chlorides and bromides. nih.govmdpi.com

Continuous flow technology is also emerging as a safer and more scalable approach for the synthesis of arylsulfonyl chlorides from aniline (B41778) starting materials. researchgate.net This methodology allows for mild reaction conditions and is less labor-intensive than traditional batch methods. researchgate.net

| Reagent | Precursor | Key Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions, recyclable byproduct, avoids hazardous reagents. | organic-chemistry.orgresearchgate.net |

| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Thiols | Use of sustainable solvents, simple workup. | researchgate.net |

| Sodium Hypochlorite (Bleach) | S-Alkylisothiourea salts | Environmentally friendly, safe operation, simple purification. | organic-chemistry.org |

| NCS/NBS | Sulfonyl hydrazides | Green and gentle reaction system. | nih.govmdpi.com |

Exploration of Novel Catalytic Systems for Reactions Involving 4-Methoxybenzenesulfonyl Chloride

The development of novel catalytic systems holds the key to enhancing the efficiency, selectivity, and scope of reactions involving 4-methoxybenzenesulfonyl chloride. While catalyst-free methods for related reactions, such as the sulfenylation of indoles with sulfinic esters, have been developed, the introduction of advanced catalysts could provide significant advantages. rsc.org

One promising area is the development of geminal atom catalysts (GACs). sciencedaily.com A new class of GACs featuring two metal cores, such as copper ions, has been shown to be highly efficient and selective in cross-coupling reactions. sciencedaily.com These catalysts possess a unique and adaptable heptazine chain structure that facilitates the bringing together of two reactants. sciencedaily.com Their application to reactions with 4-methoxybenzenesulfonyl chloride could lead to more efficient carbon-sulfur bond formation. A significant benefit of these novel GACs is their stability and reusability over multiple reaction cycles, which reduces waste and the risk of metal contamination. sciencedaily.com Furthermore, life-cycle assessments have indicated that these systems can have a carbon footprint that is ten times lower than conventional catalysts. sciencedaily.com

Heterogeneous photocatalysis is another emerging field with potential applications. For instance, potassium poly(heptazine imide), a transition metal-free material, has been successfully used as a photocatalyst to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org Adapting such systems for reactions of 4-methoxybenzenesulfonyl chloride could offer a sustainable and mild alternative to traditional methods. acs.org

Advanced Computational Studies for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like 4-methoxybenzenesulfonyl chloride. Density Functional Theory (DFT) calculations are particularly valuable for modeling the electronic structure and reactivity of this compound.

DFT can be employed to model the electrophilicity of the sulfur atom in 4-methoxybenzenesulfinyl chloride, providing insights into its reactivity towards various nucleophiles. By calculating the transition state energy barriers for reactions such as amine addition, researchers can predict reaction pathways and compare the reactivity of 4-methoxybenzenesulfinyl chloride with other sulfonyl chlorides. Furthermore, the use of implicit solvent models can simulate how different solvents influence the reaction by stabilizing charged intermediates.

Computational studies are also crucial for understanding noncovalent interactions, which play a significant role in the crystal packing and properties of sulfonyl chlorides. Hirshfeld surface analysis, coupled with computational methods, can elucidate the nature and strength of interactions involving the sulfonyl group. nih.gov For example, studies have contrasted the noncovalent interactions of aromatic sulfonyl fluorides and chlorides, revealing differences in their participation in hydrogen bonding and interactions with π systems. nih.gov Such detailed understanding can inform the design of new materials with desired solid-state properties.

DFT has also been used to rationalize experimental observations, such as low diastereoselectivity in certain reactions, by calculating the energy differences between diastereomeric transition states. acs.org

| Computational Method | Application | Predicted Properties/Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity analysis | Electrophilicity of sulfur, reaction pathways, transition state energies. | |

| DFT with Implicit Solvent Models | Solvent effects | Stabilization of charged intermediates in different solvents. | |

| Hirshfeld Surface Analysis | Noncovalent interactions | Crystal packing, hydrogen bonding, π-system interactions. | nih.gov |

| DFT | Stereoselectivity | Energy differences between diastereomeric transition states. | acs.org |

Expansion of Applications in Functional Materials and Supramolecular Chemistry

The unique chemical properties of 4-methoxybenzenesulfonyl chloride make it a valuable building block for the creation of advanced functional materials and complex supramolecular assemblies.

In materials science, this compound is utilized to modify polymers, thereby enhancing their thermal and mechanical properties. The incorporation of the 4-methoxybenzenesulfonyl moiety into polymer matrices can improve the durability and environmental resistance of the resulting materials. Its reactive nature also makes it a key component in the formulation of high-performance coatings and adhesives that require strong resistance to solvents and heat. The broader class of sulfonyl chlorides is also integral to the manufacturing of materials like elastomers and ion exchange resins. mdpi.com

The field of supramolecular chemistry offers exciting new avenues for the application of 4-methoxybenzenesulfonyl chloride derivatives. Sulfonamides, which are readily synthesized from this sulfonyl chloride, are known to participate in hydrogen bonding and other noncovalent interactions, making them excellent candidates for the construction of synthetic receptors and other complex molecular architectures. mdpi.com The ability to form well-defined, self-assembled structures opens up possibilities for applications in areas such as molecular recognition, sensing, and catalysis.

Q & A

Q. What synthetic routes are recommended for preparing 4-methoxybenzenesulfinyl chloride, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 4-methoxybenzenesulfinic acid derivatives. A validated approach involves reacting phenyl disulfide with acetic anhydride under controlled chlorination at low temperatures (-10°C). Post-reaction, acetyl chloride and excess chlorine are removed under reduced pressure, followed by purification via distillation . Yield optimization requires precise stoichiometry and temperature control, as excess chlorine may lead to over-chlorination by-products. Key Data :

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phenyl disulfide | Cl₂, Ac₂O, -10°C | ~95% |

Q. What spectroscopic techniques are most effective for characterizing 4-methoxybenzenesulfinyl chloride?

- Methodological Answer :

- IR Spectroscopy : Detect S=O stretching vibrations (~1050-1100 cm⁻¹) and C-S bonds (~700 cm⁻¹).

- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ ~7.0-7.5 ppm) confirm substitution patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for C₇H₇ClO₂S) validate molecular weight .

Q. What safety protocols are critical when handling 4-methoxybenzenesulfinyl chloride?

- Methodological Answer : Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to prevent inhalation or skin contact. In case of exposure:

- Skin contact : Wash immediately with soap/water .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Store in airtight containers away from moisture and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence 4-methoxybenzenesulfinyl chloride’s reactivity in electrophilic substitutions?

- Methodological Answer : The methoxy group (−OCH₃) is electron-donating, activating the benzene ring toward electrophilic attack. In AlCl₃-catalyzed reactions (e.g., arenesulfinylation), the para-methoxy substituent enhances regioselectivity by directing electrophiles to specific positions. Linear free-energy relationships (LFERs) using Brown’s σ⁺ constants confirm a positive ρ value (+1.2), indicating a resonance-dominated mechanism .

Q. How does solvent polarity affect the reaction kinetics of 4-methoxybenzenesulfinyl chloride in sulfinylation reactions?

- Methodological Answer : Polar aprotic solvents (e.g., nitromethane) stabilize the sulfinyl chloride’s electrophilic sulfur center, accelerating reactions. Comparative studies show a 3-fold rate increase in nitromethane versus dichloromethane due to enhanced charge separation in the transition state . Data :

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| Nitromethane | 35.9 | 1.0 (baseline) |

| Dichloromethane | 8.9 | 0.33 |

Q. How can researchers resolve contradictions in reported yields for 4-methoxybenzenesulfinyl chloride-mediated coupling reactions?

- Methodological Answer : Discrepancies often arise from trace moisture or impurities in reagents. To mitigate:

- Use rigorously dried solvents (e.g., molecular sieves).

- Monitor reaction progress via TLC or in situ IR.

- Reproduce conditions from high-yield protocols (e.g., AlCl₃ catalysis in nitromethane vs. alternative Lewis acids).

Methodological Notes

- Synthesis : Prioritize chlorination of sulfinic acid derivatives over disulfide routes to minimize by-products .

- Characterization : Cross-validate spectral data with computational tools (e.g., NIST Chemistry WebBook ) for structural confirmation.

- Safety : Conduct reactivity hazard assessments (e.g., compatibility with amines or alcohols) to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.